molecular formula C17H20F3N3O B4046368 3-[2-(1-Methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one

3-[2-(1-Methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one

Cat. No.: B4046368
M. Wt: 339.35 g/mol
InChI Key: UOTJJJUJPUGDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-Methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one is a useful research compound. Its molecular formula is C17H20F3N3O and its molecular weight is 339.35 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(1-methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one is 339.15584676 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Natural Product Isolation and Identification

Quinazolinone derivatives have been isolated from Streptomyces species, showcasing the chemical diversity and potential biological relevance of these compounds in nature. The study by Maskey et al. (2004) highlights the isolation of quinazolin-4-one derivatives from Streptomyces sp., suggesting their role in microbial chemical ecology and potential as natural products for drug discovery (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004).

Therapeutic Potential and Biological Activities

Anticholinesterase and Antioxidant Activities

Research by Lan et al. (2020) demonstrated that certain quinazolinone derivatives exhibit significant acetylcholinesterase (AChE) inhibition and DPPH scavenging effects, indicating their potential as therapeutic agents for neurodegenerative diseases and oxidative stress-related conditions (Lan et al., 2020).

Antihistaminic Agents

Alagarsamy et al. (2009) synthesized novel triazoloquinazolinone derivatives with H1-antihistaminic activity, providing a basis for the development of new antiallergic medications with minimized sedative effects (Alagarsamy et al., 2009).

Anticancer Properties

The study by Zhou et al. (2021) on the synthesis and evaluation of triazoloquinazolinone derivatives revealed significant antitumor activities against human cancer cell lines, suggesting their potential as leads for anticancer drug development (Zhou et al., 2021).

Analgesic and Anti-inflammatory Activities

Research on pyridyl-substituted quinazolinones by Alagarsamy et al. (2008) demonstrated their effectiveness as analgesic and anti-inflammatory agents, highlighting their therapeutic potential in managing pain and inflammation with minimal side effects (Alagarsamy et al., 2008).

Antiviral Activity

Lipunova et al. (2012) investigated the antiviral activity of fluorinated quinazoline derivatives, showing promising results against various viruses, indicating the potential of these compounds in antiviral drug development (Lipunova et al., 2012).

Properties

IUPAC Name

3-[2-(1-methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c1-22-7-4-12(5-8-22)6-9-23-11-21-15-10-13(17(18,19)20)2-3-14(15)16(23)24/h2-3,10-12H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTJJJUJPUGDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCN2C=NC3=C(C2=O)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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